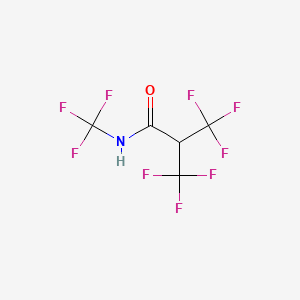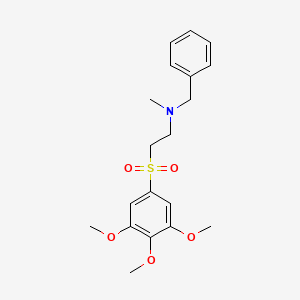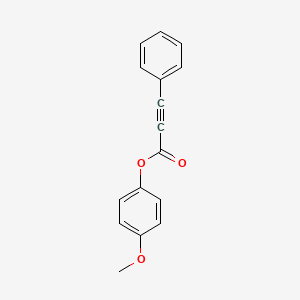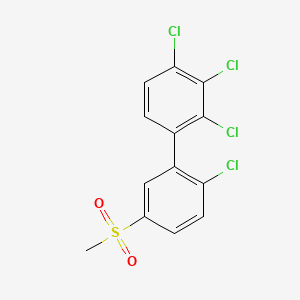
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide typically involves the reaction of trifluoromethyl-containing precursors under controlled conditions. One common method includes the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with trifluorodiazoethane (CF3CHN2) in the presence of suitable solvents . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+1] or [3+2] cycloaddition reactions with enynes.
Substitution Reactions: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluorodiazoethane (CF3CHN2) and various solvents like dimethylacetamide (DMAc) and dichloroethane (DCE) . The choice of solvent can significantly influence the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its stability and reactivity make it useful in biochemical studies.
Medicine: It is explored for potential pharmaceutical applications due to its fluorinated structure.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide involves its ability to participate in cycloaddition reactions, forming stable products. The trifluoromethyl groups enhance the molecule’s reactivity and stability, allowing it to interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is unique due to its multiple trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it distinct from other similar compounds that may have fewer or different substituents.
Propiedades
| 103547-54-2 | |
Fórmula molecular |
C5H2F9NO |
Peso molecular |
263.06 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N,2-bis(trifluoromethyl)propanamide |
InChI |
InChI=1S/C5H2F9NO/c6-3(7,8)1(4(9,10)11)2(16)15-5(12,13)14/h1H,(H,15,16) |
Clave InChI |
FKYFSIMRGXJBLM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NC(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)





